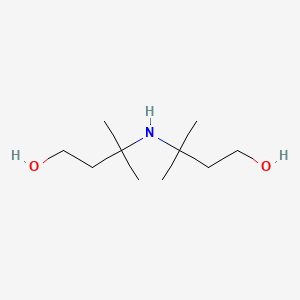
3,3'-Azanediylbis(3-methylbutan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Azanediylbis(3-methylbutan-1-ol) is a chemical compound with the molecular formula C10H23NO2 It is a derivative of butanol and is characterized by the presence of an azanediyl group linking two 3-methylbutan-1-ol units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Azanediylbis(3-methylbutan-1-ol) typically involves the reaction of 3-methylbutan-1-ol with an azanediyl precursor. One common method includes the following steps:
Reaction of 3-methylbutan-1-ol with an azanediyl precursor: This step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Purification and isolation: The intermediate is then purified and isolated using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Azanediylbis(3-methylbutan-1-ol) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Use of catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Continuous flow reactors: Utilizing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Azanediylbis(3-methylbutan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Yields ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Results in various substituted derivatives.
Aplicaciones Científicas De Investigación
3,3’-Azanediylbis(3-methylbutan-1-ol) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Azanediylbis(3-methylbutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Azanediylbis(propan-1-ol): Similar structure but with propan-1-ol units instead of 3-methylbutan-1-ol.
Bis(3-hydroxypropyl)amine: Another related compound with different alkyl groups.
Uniqueness
3,3’-Azanediylbis(3-methylbutan-1-ol) is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
192325-59-0 |
|---|---|
Fórmula molecular |
C10H23NO2 |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-[(4-hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H23NO2/c1-9(2,5-7-12)11-10(3,4)6-8-13/h11-13H,5-8H2,1-4H3 |
Clave InChI |
GLXFDIORWLKFHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCO)NC(C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



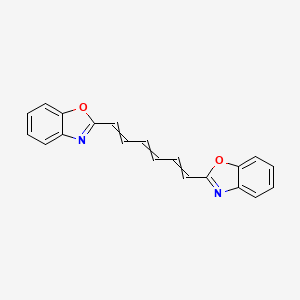
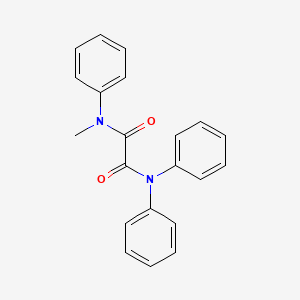
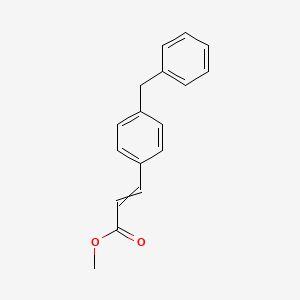
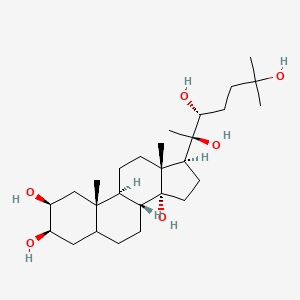
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)

![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
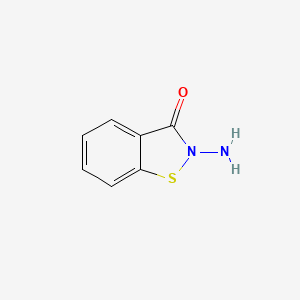
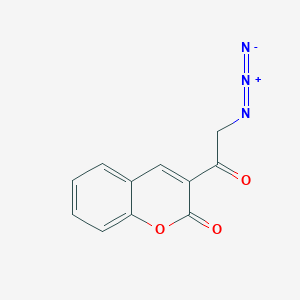
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
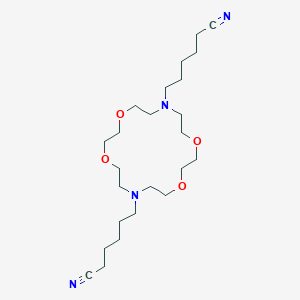
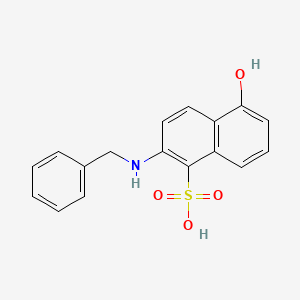
![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)
